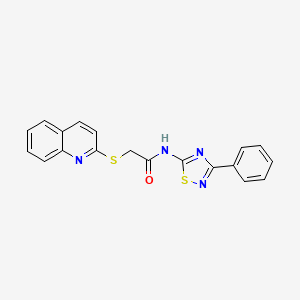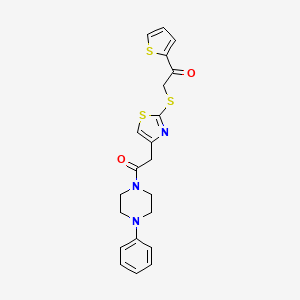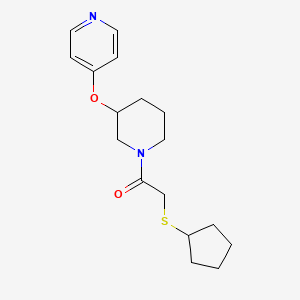
1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1505800-30-5 . It has a molecular weight of 275.53 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of cyclopropane derivatives like “this compound” can be achieved through various methods. One such method involves a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide is also a viable method .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C10H8BrClO2/c11-7-3-6 (4-8 (12)5-7)10 (1-2-10)9 (13)14/h3-5H,1-2H2, (H,13,14) . This indicates that the compound contains 10 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms .Chemical Reactions Analysis
Cyclopropane derivatives like “this compound” can undergo various chemical reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions , Suzuki-Miyaura coupling reactions , and Pd-catalyzed cross-coupling reactions . These reactions can introduce strained rings on a large panel of primary and secondary alkyl iodides .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 275.53 .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid and similar compounds play a significant role in chemical synthesis. They are used in the formation of cyclic imide and open-chain amide carboxylic acid derivatives. These compounds, due to their unique structure, can form hydrogen-bonded cyclic carboxylic acid dimers and one-dimensional zigzag chains, contributing to the study of molecular interactions and crystal structures (Smith & Wermuth, 2012).
Biochemical Research and Plant Physiology
Compounds similar to this compound are studied in the field of plant physiology. For instance, 1-(malonylamino)cyclopropane-1-carboxylic acid, a derivative, plays a role as a major conjugate of ethylene precursors in plants, offering insights into the ethylene biosynthesis pathway in higher plants (Hoffman, Yang, & McKeon, 1982).
Enzyme Inhibition and Potential Therapeutic Uses
Certain derivatives of cyclopropane carboxylic acid, including those with bromophenol, have shown effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These properties suggest potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Environmental and Analytical Chemistry
Derivatives of cyclopropane carboxylic acid are also used in environmental and analytical chemistry. For instance, their metabolites in human urine have been monitored as part of studies on exposure to synthetic pyrethroids, indicating their relevance in toxicology and public health (Arrebola et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO2/c11-7-3-6(4-8(12)5-7)10(1-2-10)9(13)14/h3-5H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVNRQAXDCWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505800-30-5 |
Source


|
| Record name | 1-(3-bromo-5-chlorophenyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B3005376.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

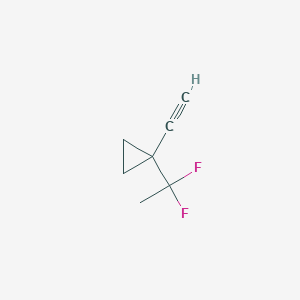
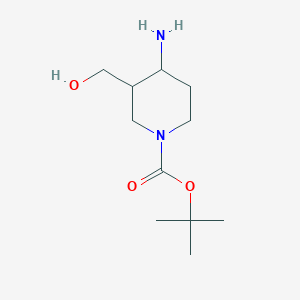
![Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B3005390.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B3005391.png)
